2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, an ethynyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the preparation of the benzyloxy and trifluoroethoxy intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, which can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential biological activity.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through various pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoroethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene: This compound shares the benzyloxy and trifluoroethoxy groups but lacks the ethynyl group.
2,5-Bis(2,2,2-trifluoroethoxy)benzene: This compound has two trifluoroethoxy groups attached to the benzene ring.
Uniqueness
2-(Benzyloxy)-4-ethynyl-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the benzyloxy, ethynyl, and trifluoroethoxy groups in a single molecule provides a versatile platform for further functionalization and exploration in various fields of research.
Properties
IUPAC Name |
4-ethynyl-2-phenylmethoxy-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-2-13-8-9-15(22-12-17(18,19)20)16(10-13)21-11-14-6-4-3-5-7-14/h1,3-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEATOTXPAPYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC(F)(F)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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